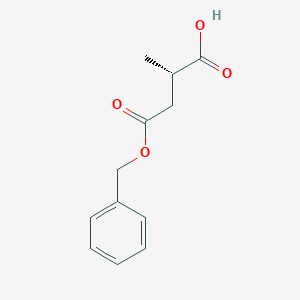
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid
Beschreibung
. This compound is a derivative of succinic acid and is characterized by the presence of a methyl ester group and a phenylmethyl group attached to the butanedioic acid backbone.
Eigenschaften
CAS-Nummer |
143225-26-7 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
VCTNZSZUTRPODK-VIFPVBQESA-N |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Isomerische SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Synonyme |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding butanediol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of drug molecules and prodrugs.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. The succinic acid produced can enter the tricarboxylic acid (TCA) cycle, playing a role in cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
(S)-4-(Benzyloxy)-2-methyl-4-oxobutanoic acid can be compared with other similar compounds such as:
Succinic acid: A dicarboxylic acid with similar structural features but lacking the ester and phenylmethyl groups.
Methyl succinate: An ester of succinic acid with a simpler structure, lacking the phenylmethyl group.
Ethyl phenylmethyl succinate: A similar ester with an ethyl group instead of a methyl group . The uniqueness of butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) lies in its specific ester and phenylmethyl substitutions, which confer distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


